2-Acetyl-4,5-dichlorothiophene

Catalog No.
S750965
CAS No.
57681-59-1
M.F
C6H4Cl2OS
M. Wt
195.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-4,5-dichlorothiophene

CAS Number

57681-59-1

Product Name

2-Acetyl-4,5-dichlorothiophene

IUPAC Name

1-(4,5-dichlorothiophen-2-yl)ethanone

Molecular Formula

C6H4Cl2OS

Molecular Weight

195.07 g/mol

InChI

InChI=1S/C6H4Cl2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3

InChI Key

HNSUJYLVQPGASF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(S1)Cl)Cl

Canonical SMILES

CC(=O)C1=CC(=C(S1)Cl)Cl

Antimicrobial and Antioxidant Studies

Cytotoxic Activity Assessment

Synthesis of Substituted Chalcones

Molecular Docking Study

2-Acetyl-4,5-dichlorothiophene is characterized by its structure, which includes an acetyl group and two chlorine atoms attached to a thiophene ring. The presence of these functional groups contributes to its chemical reactivity and biological activity. The compound is typically a yellowish liquid or solid with a distinct odor, and it has a relatively high melting point, indicative of its stability under various conditions .

Due to the lack of specific research on 2-Acetyl-4,5-dichlorothiophene, a mechanism of action cannot be established at this time.

  • Chlorine: Chlorine atoms can be irritating to the skin, eyes, and respiratory system.
  • Organic compound: Standard handling practices for organic compounds should be followed, including working in a well-ventilated area and wearing appropriate personal protective equipment (PPE) like gloves and safety glasses.

The chemical behavior of 2-acetyl-4,5-dichlorothiophene is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under suitable conditions, allowing for the synthesis of derivatives.
  • Acylation Reactions: The acetyl group can participate in Friedel-Crafts acylation, leading to further functionalization of the thiophene ring.
  • Reduction: The compound can undergo reduction reactions, converting the carbonyl group into alcohols or other functional groups depending on the reducing agent used .

Research indicates that 2-acetyl-4,5-dichlorothiophene exhibits various biological activities. It has been studied for its potential antifungal and antibacterial properties. Some studies suggest that it may inhibit specific enzymes or disrupt cellular processes in microorganisms, making it a candidate for further investigation in pharmaceutical applications .

Several methods have been developed for synthesizing 2-acetyl-4,5-dichlorothiophene:

  • Acylation of Thiophene Derivatives: This method involves the acylation of dichlorothiophene using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Halogenation Reactions: Starting from 4,5-dichlorothiophene, acetylation can be achieved through various halogenation steps followed by nucleophilic substitution .

The yield and purity of the synthesized compound can vary based on reaction conditions such as temperature and solvent choice.

2-Acetyl-4,5-dichlorothiophene finds applications in several areas:

  • Agricultural Chemistry: Due to its biological activity, it may be used as a pesticide or fungicide.
  • Pharmaceuticals: Its antibacterial properties suggest potential use in drug development.
  • Material Science: The compound can serve as an intermediate in synthesizing more complex organic materials or polymers .

Studies on the interactions of 2-acetyl-4,5-dichlorothiophene with biological systems have shown that it can interact with various enzymes and receptors. Understanding these interactions is crucial for assessing its efficacy and safety in potential applications. Research continues to explore its mechanism of action at the molecular level .

Several compounds share structural similarities with 2-acetyl-4,5-dichlorothiophene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Acetyl-4-chlorothiopheneContains one chlorine atomLess reactive than 2-acetyl-4,5-dichlorothiophene
3-Acetyl-2,5-dichlorothiopheneAcetyl group at position 3Different position of acetyl group affects reactivity
4-AcetylthiopheneNo halogen substituentsLacks chlorination; different biological properties

These compounds differ primarily in their halogenation patterns and the positioning of functional groups, which significantly influence their chemical behavior and biological activities.

The compound is systematically named 1-(4,5-dichlorothiophen-2-yl)ethanone according to IUPAC rules. This nomenclature reflects its structure: a thiophene ring substituted with chlorine atoms at positions 4 and 5, and an acetyl group (-COCH₃) at position 2.

Molecular Formula and Weight

The molecular formula is C₆H₄Cl₂OS, with a molecular weight of 195.07 g/mol. The formula accounts for two chlorine atoms, one sulfur atom, and a ketone functional group.

Registry Identifiers

  • CAS Registry Number: 57681-59-1.
  • PubChem CID: 148813.
  • DSSTox Substance ID: DTXSID60206384.

Synonyms

Common synonyms include:

  • 1-(4,5-Dichloro-2-thienyl)ethanone.
  • 2-Acetyl-4,5-dichlorothiophene.
  • MFCD00082793.
  • Ethanone, 1-(4,5-dichloro-2-thienyl)-.

Chemical Formula and Basic Properties

The molecular formula of 2-Acetyl-4,5-dichlorothiophene is C₆H₄Cl₂OS, indicating the presence of six carbon atoms, four hydrogen atoms, two chlorine atoms, one oxygen atom, and one sulfur atom [1] [2]. The compound has a molecular weight of 195.07 grams per mole, as determined through computational chemistry methods [1] [3].

PropertyValueReference Method
Molecular FormulaC₆H₄Cl₂OSPubChem Database
Molecular Weight195.07 g/molComputational Analysis
CAS Registry Number57681-59-1Chemical Abstracts Service
IUPAC Name1-(4,5-dichlorothiophen-2-yl)ethanoneLexichem Analysis

Structural Architecture

The molecular structure of 2-Acetyl-4,5-dichlorothiophene consists of a five-membered thiophene ring with two chlorine atoms positioned at the 4 and 5 positions, and an acetyl group attached at the 2 position [1] [4]. The thiophene ring serves as the aromatic backbone, providing the compound with its heterocyclic character through the incorporation of sulfur as the heteroatom [5].

The acetyl functional group, represented by the formula CH₃CO-, constitutes a carbonyl group linked to a methyl group [6]. This moiety contributes significantly to the compound's reactivity profile and physical properties through its electron-withdrawing characteristics [6].

Geometric Parameters and Bond Characteristics

Research findings indicate that the compound exhibits specific geometric arrangements characteristic of substituted thiophene derivatives [7]. The thiophene ring maintains its planar aromatic structure, with the chlorine substituents occupying adjacent positions that influence the overall electronic distribution [7].

The presence of two chlorine atoms at the 4,5-positions creates a unique electronic environment within the thiophene ring system [7]. Computational studies on dichlorothiophene compounds have demonstrated that the positioning and number of chlorine substituents significantly affect the electronic properties and structural parameters of the thiophene ring [7].

Structural FeatureCharacteristic
Ring SystemFive-membered thiophene
Substitution Pattern2-acetyl, 4,5-dichloro
Molecular GeometryPlanar aromatic core
Functional GroupsAcetyl, halogen substituents

Stereochemical Considerations

The compound exhibits no defined stereocenters, as confirmed by computational analysis showing zero defined atom stereocenters and zero defined bond stereocenters [1]. This characteristic simplifies the structural analysis and indicates that the compound exists as a single constitutional isomer without stereochemical complications [1].

The topological polar surface area of 2-Acetyl-4,5-dichlorothiophene has been calculated as 45.3 Ų, reflecting the contribution of the carbonyl oxygen and sulfur atoms to the overall polarity of the molecule [1]. This parameter is significant for understanding the compound's intermolecular interactions and potential biological activity profiles [4].

Electronic Structure and Bonding

The electronic structure of 2-Acetyl-4,5-dichlorothiophene is characterized by the delocalized π-electron system of the thiophene ring, modified by the electron-withdrawing effects of both the chlorine substituents and the acetyl group [7] [8]. The compound demonstrates an XLogP3-AA value of 3.2, indicating moderate lipophilicity that influences its partition behavior between polar and nonpolar phases [1].

The molecular complexity, as calculated through computational methods, reaches a value of 151, reflecting the structural intricacy arising from the multiple substituents and their electronic interactions [1]. The compound contains no hydrogen bond donors but features two hydrogen bond acceptors, specifically the carbonyl oxygen and the sulfur atom within the thiophene ring [1].

Electronic PropertyValueComputational Method
XLogP3-AA3.2XLogP3 3.0
Hydrogen Bond Donors0Cactvs Analysis
Hydrogen Bond Acceptors2Cactvs Analysis
Rotatable Bonds1Cactvs Analysis
Molecular Complexity151Cactvs Analysis

Conformational Analysis

The three-dimensional structure of 2-Acetyl-4,5-dichlorothiophene has been analyzed through computational conformational studies [1]. The compound exhibits relatively limited conformational flexibility due to the rigid aromatic thiophene core and the planar nature of the acetyl substituent [1]. The single rotatable bond identified in the structure corresponds to the connection between the acetyl group and the thiophene ring [1].

The exact mass of the compound has been determined as 193.9359913 daltons, with the monoisotopic mass showing identical values, confirming the precision of mass spectrometric identification methods [1]. These precise mass measurements are crucial for analytical applications and compound identification in complex mixtures [1].

The International Union of Pure and Applied Chemistry (IUPAC) systematic nomenclature for the compound commonly known as 2-Acetyl-4,5-dichlorothiophene is 1-(4,5-dichlorothiophen-2-yl)ethanone [1] [2] [3]. This systematic name follows the IUPAC rules for naming substituted thiophenes and ketones, where the thiophene ring serves as the parent structure and the acetyl group is named as an ethanone substituent.

The nomenclature is based on thiophene as the parent heterocyclic compound, which is recognized as a trivial name that is accepted in IUPAC nomenclature [4] [5]. The numbering system for thiophene follows the standard heterocyclic numbering convention, where the sulfur atom is designated as position 1, and the carbon atoms are numbered sequentially around the five-membered ring [6] [7].

In this systematic name:

  • 1-(4,5-dichlorothiophen-2-yl) indicates the substituted thiophene ring with chlorine atoms at positions 4 and 5
  • ethanone designates the acetyl functional group (CH₃CO-) attached at position 2 of the thiophene ring

Alternative IUPAC Names

Several alternative IUPAC-compliant systematic names are documented for this compound:

  • 1-(4,5-dichlorothiophen-2-yl)ethan-1-one [1] [8]
  • 1-(4,5-dichloro-2-thienyl)ethanone [9] [1] [8]
  • Ethanone, 1-(4,5-dichloro-2-thienyl)- [1] [8]

These variations reflect different acceptable ways of expressing the same chemical structure within IUPAC nomenclature guidelines, with slight differences in formatting and hyphenation conventions.

Common Names and Trivial Names

The most widely used common name for this compound is 2-Acetyl-4,5-dichlorothiophene [9] [1] [8] [10]. This name follows the traditional substitutive nomenclature pattern where:

  • The thiophene ring is the base structure
  • The acetyl group (CH₃CO-) is indicated at position 2
  • The two chlorine substituents are specified at positions 4 and 5

Chemical Registry Information

The compound is officially registered with the Chemical Abstracts Service (CAS) under the number 57681-59-1 [9] [1] [8] [10] [11]. Additional registry identifiers include:

  • MDL Number: MFCD00082793 [1] [8]
  • PubChem CID: 148813 [1]
  • DSSTox Substance ID: DTXSID60206384 [1]
  • Wikidata: Q72435072 [1]

Comprehensive Synonyms

The compound is known by numerous synonyms in chemical literature and databases:

SynonymSource
1-(4,5-dichlorothiophen-2-yl)ethanonePubChem [1]
1-(4,5-dichlorothiophen-2-yl)ethan-1-onePubChem [1]
Ethanone, 1-(4,5-dichloro-2-thienyl)-PubChem [1]
1-(4,5-dichloro-2-thienyl)ethanoneMultiple sources [9] [1] [8]
1-(4,5-Dichloro-2-thienyl)ethanoneChemicalBook [8]
1-(4,5-dichloro-thiophen-2-yl)ethanoneChemSrc [9]
1-(4,5-dichloro-thiophen-2-yl)-ethanoneChemSrc [9]
1-(4,5-Dichlor-2-thienyl)-ethanonChemSrc [9]
1-(4,5-Dichlor- [12]thienyl)-aethanonChemSrc [9]
2-Acetyl-4,5-dichlorothiopheneMultiple sources [9] [1] [8]
2-Acetyl-4.5-dichlor-thiophenChemSrc [9]
2.3-Dichlor-5-acetyl-thiophenChemSrc [9]
Ketone, 4,5-dichloro-2-thienyl methylEchemi [13]
Chlorphenamine Impurity 21ChemicalBook [8]
AKOS000281125PubChem [1]
SCHEMBL2987123PubChem [1]
DS-5974PubChem [1]
SY316381PubChem [1]

Fundamental Physical and Chemical Data

PropertyValueSource
Chemical Name2-Acetyl-4,5-dichlorothiopheneMultiple sources [9] [1] [8]
IUPAC Name1-(4,5-dichlorothiophen-2-yl)ethanonePubChem [1]
CAS Number57681-59-1Multiple sources [9] [1] [8] [10]
Molecular FormulaC₆H₄Cl₂OSMultiple sources [9] [1] [8]
Molecular Weight195.06-195.07 g/molMultiple sources [9] [1] [8]
MDL NumberMFCD00082793Multiple sources [1] [8]
InChIInChI=1S/C6H4Cl2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3PubChem [1]
InChI KeyHNSUJYLVQPGASF-UHFFFAOYSA-NPubChem [1]
SMILESCC(=O)C1=CC(=C(S1)Cl)ClPubChem [1]
Boiling Point300.8°C at 760 mmHgChemSrc [9]
Flash Point135.7°CChemSrc [9]
Density1.452 g/cm³ChemSrc [9]
Refractive Index1.575ChemSrc [9]
Exact Mass193.936 g/molChemSrc [9]
Polar Surface Area45.31 ŲChemSrc [9]
LogP3.25750ChemSrc [9]
Physical StateSolidVarious sources [9] [1] [8]
AppearanceCrystallineVarious sources [9] [1] [8]

Structural Nomenclature Analysis

The systematic nomenclature of 2-Acetyl-4,5-dichlorothiophene follows established IUPAC principles for heterocyclic compounds. The thiophene ring system is numbered according to the Hantzsch-Widman system [6] [4], which is the standard method for naming five-membered heterocycles containing sulfur.

The substituent pattern in this compound demonstrates the regioselectivity common in thiophene chemistry, where electrophilic substitution reactions typically occur at the α-positions (positions 2 and 5) relative to the sulfur atom [14] [15]. The presence of chlorine atoms at positions 4 and 5, combined with the acetyl group at position 2, creates a highly substituted thiophene derivative with distinct chemical properties [9] [1].

XLogP3

3.2

Other CAS

57681-59-1

Wikipedia

2-Acetyl-4,5-dichlorothiophene

Dates

Last modified: 08-15-2023

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